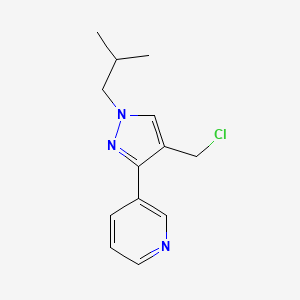

3-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine

Descripción

Propiedades

IUPAC Name |

3-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-10(2)8-17-9-12(6-14)13(16-17)11-4-3-5-15-7-11/h3-5,7,9-10H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUFGBJYHPVASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of the Pyrazole Intermediate with Isobutyl Substitution

N-Alkylation of Pyrazole Boronic Esters:

The isobutyl group is introduced via N-alkylation of 4-pyrazoleboronic acid pinacol ester with an appropriate isobutyl halide under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (~60°C). This reaction typically proceeds until completion or stagnation as monitored by thin-layer chromatography (TLC).Purification:

The crude product is purified by flash column chromatography (FCC), using a gradient of petroleum ether and ethyl acetate, yielding the isobutyl-substituted pyrazole boronic ester as a colorless oil with yields around 58%.

Installation of the Chloromethyl Group at the 4-Position of Pyrazole

Chloromethylation:

The 4-position chloromethyl group can be introduced by converting a hydroxymethyl precursor to the corresponding chloromethyl derivative. This is commonly achieved by treating the hydroxymethyl pyrazole with chlorinating agents such as thionyl chloride or methanesulfonyl chloride followed by substitution with chloride ion under controlled conditions.Alternative Route:

In some synthetic routes, a mesylate leaving group is installed on a cyclopentylmethanol derivative, which is then used for N-alkylation of the pyrazole boronic ester, indirectly introducing a chloromethyl equivalent functionality.

Coupling of Pyrazole and Pyridine Rings

Suzuki-Miyaura Cross-Coupling:

The key step in forming the 3-(pyrazol-3-yl)pyridine core is the palladium-catalyzed Suzuki coupling between a bromopyridine derivative and the pyrazole boronic ester. Typical conditions involve:- Catalyst: PdCl₂(PPh₃)₂ or similar Pd(0) complexes,

- Base: Cesium carbonate (Cs₂CO₃),

- Solvent: Dry DMF or dimethoxyethane (DME),

- Temperature: 85–100°C,

- Inert atmosphere: Nitrogen flushing to prevent oxidation.

This reaction yields the coupled product in moderate to good yields (53–65%) depending on the substituents on the pyridine and pyrazole rings.

Reaction Monitoring and Workup:

Reaction progress is monitored by liquid chromatography-mass spectrometry (LC-MS) or TLC. After completion, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Alkylation of pyrazole boronic ester | Isobutyl halide, K₂CO₃, DMF, 60°C | ~58 | Purified by FCC, colorless oil |

| 2 | Chloromethyl group installation | Hydroxymethyl pyrazole + chlorinating agent | Not specified | Conversion to chloromethyl derivative |

| 3 | Suzuki coupling | Bromopyridine, Pd catalyst, Cs₂CO₃, DMF/DME, 85–100°C | 53–65 | Forms pyrazol-3-yl-pyridine core |

Research Findings and Optimization Notes

Effect of Pyridine Substituents:

Bromide substituents on the pyridine ring improve oxidative addition during the Suzuki coupling, leading to higher yields compared to methyl-substituted pyridines.Protection of Pyrazole N–H:

Notably, some pyrazol-4-yl-pyridine derivatives can be synthesized without protection of the pyrazole N–H moiety, simplifying the synthesis and reducing steps.Purity and Yield:

The described methods yield products with high purity (often >95%) after purification by chromatography. Overall yields for multi-step syntheses range from 7% to 18% depending on the complexity and number of steps.Alternative Synthetic Routes: While direct chloromethylation is common, some methods use mesylate intermediates or other leaving groups to facilitate substitution reactions, offering flexibility in synthetic design.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, leading to the formation of oxides at various sites.

Reduction: : Reduction can facilitate the transformation of the chloromethyl group into other functional groups like hydroxyl.

Substitution: : Nucleophilic substitution reactions can occur, particularly at the chloromethyl group, introducing a variety of substituents.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or potassium permanganate in mild acidic conditions.

Reduction: : Hydrogen gas with palladium on carbon as a catalyst.

Substitution: : Alkyl halides or alcohols under basic or acidic conditions to facilitate nucleophilic attack.

Major Products

Oxidation: : Yields hydroxyl or oxo derivatives.

Reduction: : Produces alcohols or hydrocarbons.

Substitution: : Results in various substituted pyrazole derivatives, depending on the attacking nucleophile.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is with a molecular weight of 249.74 g/mol. The compound features a pyridine ring substituted with a chloromethyl group and an isobutyl pyrazole moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including 3-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine, exhibit significant cytotoxic effects against various cancer cell lines. For instance, preliminary investigations demonstrated that this compound can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

These results suggest its potential as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation-related disorders. This is particularly relevant in the context of conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their anticancer properties. Among these, 3-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine was tested against A549 and MCF-7 cell lines, revealing significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM respectively . This study highlights the compound's potential in cancer therapy.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory agents, a series of pyrazolo compounds were synthesized and evaluated for their ability to inhibit prostaglandin synthesis. The results indicated that compounds similar to 3-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine exhibited potent anti-inflammatory activities, making them candidates for treating inflammatory diseases .

Mecanismo De Acción

3-(4-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine exerts its effects through interactions with various molecular targets, including enzymes and receptors. The chloromethyl group serves as a reactive site, facilitating binding or chemical modifications. Specific pathways involved may include enzyme inhibition or activation, receptor binding, or changes in molecular conformation.

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C13H16ClN3

- Molecular Weight : 249.74 g/mol

- Purity : ≥95% (HPLC)

- Storage : Requires long-term storage under controlled conditions (specifics undisclosed) .

Comparison with Structurally Similar Compounds

Pyrazole-Pyridine Derivatives with Alkyl Substituents

Compound A : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide ()

- Key Features :

- Pyrazole ring substituted with a butyl group (vs. isobutyl in the target compound).

- Sulfonamide and carbamoyl groups enhance hydrogen-bonding capacity.

- Melting Point : 138–142°C (higher than the target compound, suggesting stronger intermolecular forces due to sulfonamide groups) .

- Spectral Data : IR peaks at 1726 cm⁻¹ (C=O) and 1164 cm⁻¹ (SO2) confirm functional groups absent in the target compound .

Comparison :

- The isobutyl group in the target compound may confer steric hindrance differences compared to the linear butyl chain in Compound A.

Pyrazole-Pyridine Amines

Compound B : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()

- Key Features :

Comparison :

- The chloromethyl group in the target compound offers a site for nucleophilic substitution, whereas the amine in Compound B enables hydrogen bonding and participation in condensation reactions.

- The isobutyl group in the target compound may enhance lipophilicity compared to the cyclopropyl group in Compound B.

Chloromethyl-Substituted Heterocycles

Compound C : 3-(Chloromethyl)isothiazole ()

- Key Features :

Compound D : 6-(Chloromethyl)-3-methyl-1H-imidazo[4,5-b]pyridine ()

Comparison :

- The chloromethyl group’s reactivity is modulated by the electron-withdrawing pyridine ring in the target compound, unlike in Compounds C and D, where different heterocycles alter electronic environments.

Key Research Findings and Implications

- Reactivity : The chloromethyl group in the target compound is less sterically hindered than in bulkier analogs (e.g., Compound A), enabling efficient nucleophilic substitutions.

- Applications : While sulfonamide derivatives (Compound A) are explored for medicinal chemistry, the target compound’s chloromethyl group positions it as a precursor for covalent inhibitors or polymer synthesis.

Actividad Biológica

The compound 3-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a derivative of pyrazole and pyridine, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of 3-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine involves the reaction of isobutyl-substituted pyrazole with chloromethyl pyridine derivatives. The molecular structure can be represented as follows:

- Molecular Formula: C12H15ClN2

- Molecular Weight: 222.71 g/mol

- CAS Number: 2098018-09-6

This compound features a chloromethyl group which is crucial for its reactivity and biological activity.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. The compound in focus has been associated with the inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory disorders. For instance, studies have shown that related compounds can reduce inflammation in animal models by modulating immune responses .

Anticancer Activity

Recent findings suggest that 3-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine may have anticancer properties. In vitro studies have indicated that similar pyrazole derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways . The structural modifications in pyrazole compounds are believed to enhance their interaction with cancer-related targets.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anti-inflammatory Mechanism :

- Anticancer Potential :

Data Tables

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, copper-catalyzed Ullmann-type coupling under reflux with cesium carbonate as a base (35°C, 48 hours) achieves moderate yields (~17–20%) . Solvent choice (e.g., dimethyl sulfoxide) and catalyst loading (e.g., CuBr) are critical for regioselectivity. Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) ensures purity .

- Data : Reported yields range from 17–20%, with melting points of 104–107°C .

Q. How is the molecular structure of this compound characterized?

- Methodology : Use multi-nuclear NMR (¹H, ¹³C) to identify substituents on the pyrazole and pyridine rings. For example, the pyridine ring protons resonate at δ 8.87 (d, J = 2 Hz) in CDCl₃, while the chloromethyl group appears at δ 4.5–5.0 . HRMS (ESI) confirms the molecular ion ([M+H]⁺) . X-ray crystallography (if crystallizable) resolves stereoelectronic effects .

Q. What preliminary biological assays are recommended for activity screening?

- Methodology : Conduct in vitro antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria. Anticancer potential can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to controls .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or target interactions?

- Methodology : Employ DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) evaluates binding affinities. PubChem-derived InChI keys (e.g., NMQYIKIIUJYZLG) validate structural inputs .

Q. How to resolve inconsistencies in spectral data during structural validation?

- Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For example, coupling discrepancies in pyrazole protons may arise from dynamic effects—variable-temperature NMR (VT-NMR) can clarify conformational mobility . Replicate synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidative byproducts .

Q. What strategies optimize functional group transformations (e.g., chloromethyl to hydroxymethyl)?

- Methodology : Replace the chloromethyl group via nucleophilic substitution with NaN₃ (to form azides) or KOH/EtOH for hydrolysis. Monitor reaction progress via TLC (Rf shifts) and characterize intermediates via IR (e.g., loss of C-Cl stretch at 750 cm⁻¹). Yields improve with phase-transfer catalysts (e.g., TBAB) .

Data Contradictions and Mitigation

- Synthetic Yield Variability : Discrepancies in yields (e.g., 17% vs. 20%) may arise from trace moisture affecting CuBr activity. Use rigorously dried solvents and Schlenk techniques for reproducibility .

- Biological Activity Gaps : Limited in vivo data (e.g., pharmacokinetics) require PK/PD modeling to prioritize lead optimization. Cross-reference in vitro results with structurally analogous pyrazole derivatives .

Key Research Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.